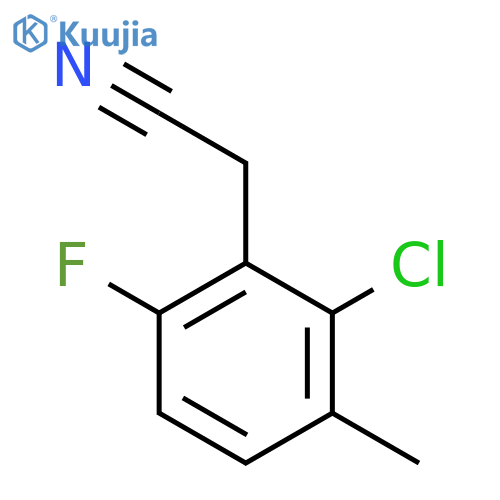Cas no 261762-94-1 (2-Chloro-6-fluoro-3-methylphenylacetonitrile)

261762-94-1 structure
商品名:2-Chloro-6-fluoro-3-methylphenylacetonitrile
CAS番号:261762-94-1
MF:C9H7ClFN
メガワット:183.609984636307
MDL:MFCD01631364
CID:3060951
PubChem ID:2773690
2-Chloro-6-fluoro-3-methylphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile
- 2-Chloro-6-fluoro-3-methylphenylacetonitrile
- ZABHQPCMIZIOPU-UHFFFAOYSA-N
- LKA76294
- 964-881-1
- 261762-94-1
- AKOS006227775
- (2-chloro-6-fluoro-3-methylphenyl)-acetonitrile
- MFCD01631364
- Benzeneacetonitrile, 2-chloro-6-fluoro-3-methyl-
- JS-4175
- 2-Chloro-3-(cyanomethyl)-4-fluorotoulene
- CS-0323847
- SCHEMBL953384
-
- MDL: MFCD01631364
- インチ: InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
- InChIKey: ZABHQPCMIZIOPU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)F)CC#N)Cl
計算された属性
- せいみつぶんしりょう: 183.0251051Da
- どういたいしつりょう: 183.0251051Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Chloro-6-fluoro-3-methylphenylacetonitrile セキュリティ情報
- 危害声明: Toxic
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37/39
-
危険物標識:

- 危険レベル:TOXIC
2-Chloro-6-fluoro-3-methylphenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-1g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 1g |
779.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-5g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 5g |
2843.0CNY | 2021-07-13 | ||
| abcr | AB129686-1 g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |
261762-94-1 | 97% | 1g |
€168.20 | 2023-05-10 | |
| abcr | AB129686-5 g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |
261762-94-1 | 97% | 5g |
€508.10 | 2023-05-10 | |
| Apollo Scientific | PC0123-5g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 98% | 5g |
£263.00 | 2025-02-19 | |
| Fluorochem | 005662-5g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 5g |
£288.00 | 2022-03-01 | ||
| Apollo Scientific | PC0123-25g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 98% | 25g |
£920.00 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-1g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile |
261762-94-1 | 1g |
779CNY | 2021-05-08 | ||
| abcr | AB129686-1g |
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |
261762-94-1 | 97% | 1g |
€167.90 | 2025-03-19 | |
| A2B Chem LLC | AB29469-5g |
2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile |
261762-94-1 | 5g |
$418.00 | 2024-04-20 |
2-Chloro-6-fluoro-3-methylphenylacetonitrile 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
261762-94-1 (2-Chloro-6-fluoro-3-methylphenylacetonitrile) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:261762-94-1)2-Chloro-6-fluoro-3-methylphenylacetonitrile

清らかである:99%
はかる:5g
価格 ($):309.0